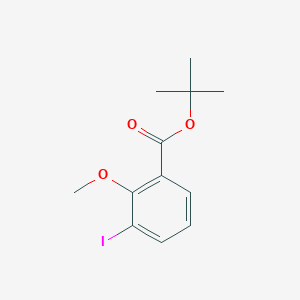
3-ヨード-2-メトキシ安息香酸tert-ブチルエステル
説明
Tert-butyl 3-iodo-2-methoxybenzoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique reactivity and properties.
科学的研究の応用
Tert-butyl 3-iodo-2-methoxybenzoate is widely used in scientific research due to its versatile reactivity. In chemistry, it serves as a precursor for the synthesis of various substituted benzoates and other aromatic compounds. In biology and medicine, it is used in the development of novel pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-2-methoxybenzoate typically involves the iodination of 2-methoxybenzoic acid followed by esterification with tert-butyl alcohol. The iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The esterification is usually carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: On an industrial scale, the production of tert-butyl 3-iodo-2-methoxybenzoate follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale iodination and esterification reactions, often using continuous flow reactors to enhance efficiency and control .
Types of Reactions:
Substitution Reactions: Tert-butyl 3-iodo-2-methoxybenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to tert-butyl 3-amino-2-methoxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of tert-butyl 3-iodo-2-hydroxybenzoate using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Products like tert-butyl 3-azido-2-methoxybenzoate, tert-butyl 3-thiocyanato-2-methoxybenzoate.
Reduction: Tert-butyl 3-amino-2-methoxybenzoate.
Oxidation: Tert-butyl 3-iodo-2-hydroxybenzoate.
作用機序
The mechanism of action of tert-butyl 3-iodo-2-methoxybenzoate involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The iodine atom in the compound is highly reactive, allowing for easy substitution and functionalization. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
- Tert-butyl 3-bromo-2-methoxybenzoate
- Tert-butyl 3-chloro-2-methoxybenzoate
- Tert-butyl 3-fluoro-2-methoxybenzoate
Comparison: Tert-butyl 3-iodo-2-methoxybenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity patterns and makes it particularly useful in reactions requiring heavy halogen atoms. The iodine atom also enhances the compound’s utility in radiolabeling applications .
特性
IUPAC Name |
tert-butyl 3-iodo-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDDVAHFPZAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














